molecular formula C8H16O B13866148 1-(tert-Butoxy)-2-methylprop-1-ene

1-(tert-Butoxy)-2-methylprop-1-ene

Cat. No.: B13866148
M. Wt: 128.21 g/mol
InChI Key: BLBYJAUIAQVNLH-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-2-methylprop-1-ene is an organic compound with the molecular formula C8H16O It is a derivative of isobutene, where a tert-butoxy group is attached to the carbon atom of the double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of isobutene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group on the isobutene molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butoxyacetone.

    Reduction: Reduction reactions can convert it into tert-butyl alcohol and isobutene.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically require strong acids or bases, depending on the desired product.

Major Products Formed

    Oxidation: tert-Butoxyacetone

    Reduction: tert-Butyl alcohol and isobutene

    Substitution: Various substituted isobutene derivatives

Scientific Research Applications

1-(tert-Butoxy)-2-methylprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-methylprop-1-ene involves its reactivity with various chemical reagents. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with molecular targets and pathways, facilitating the synthesis of desired products .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl alcohol: A common alcohol with similar reactivity.

    Isobutene: The parent hydrocarbon of 1-(tert-Butoxy)-2-methylprop-1-ene.

    tert-Butyl acetate: An ester with comparable chemical properties.

Uniqueness

This compound is unique due to the presence of the tert-butoxy group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency .

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxy]prop-1-ene

InChI

InChI=1S/C8H16O/c1-7(2)6-9-8(3,4)5/h6H,1-5H3

InChI Key

BLBYJAUIAQVNLH-UHFFFAOYSA-N

Canonical SMILES

CC(=COC(C)(C)C)C

Origin of Product

United States

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